molecular formula C16H12BrN5O2S B11233052 5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide

5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide

Cat. No.: B11233052
M. Wt: 418.3 g/mol
InChI Key: KWHSRAFFJQYGOC-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a furan ring, a triazolothiadiazole moiety, and a brominated benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide typically involves multi-step reactions. The process begins with the preparation of the triazolothiadiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The bromination of the benzyl group is carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent. The final step involves coupling the brominated benzyl group with the furan-2-carboxamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce de-brominated derivatives, and substitution reactions can result in a variety of substituted benzyl derivatives .

Scientific Research Applications

5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide involves its interaction with specific molecular targets. The triazolothiadiazole moiety is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H12BrN5O2S

Molecular Weight

418.3 g/mol

IUPAC Name

5-bromo-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]furan-2-carboxamide

InChI

InChI=1S/C16H12BrN5O2S/c1-9-19-20-16-22(9)21-15(25-16)11-4-2-10(3-5-11)8-18-14(23)12-6-7-13(17)24-12/h2-7H,8H2,1H3,(H,18,23)

InChI Key

KWHSRAFFJQYGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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